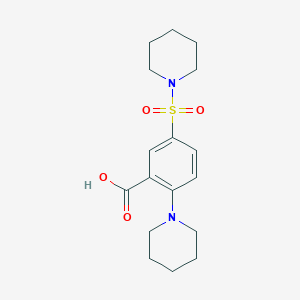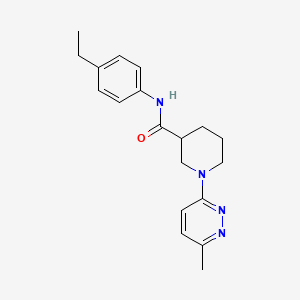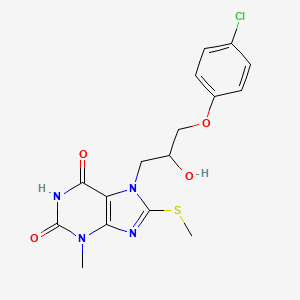![molecular formula C12H19Cl2N3OS B2489760 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride CAS No. 1803597-34-3](/img/structure/B2489760.png)
2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3OS and its molecular weight is 324.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Compounds related to 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride have been studied extensively for their anticancer properties. For instance, a study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including similar compounds, for their anticancer activity. These compounds demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells, with one derivative showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019). Another study synthesized benzimidazole–thiazole derivatives and found them to have promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Antimicrobial Activity
The compound's antimicrobial potential is also a subject of research. A study on arylidene compounds derived from 2-iminothiazolidine-4-one, which includes structurally related compounds, showed sensitivity against both gram-positive and gram-negative test organisms, indicating potential antimicrobial properties (Azeez & Abdullah, 2019).
Coordination Ability and Chemical Reactivity
A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, closely related to the compound , used natural bonding orbital analysis to discuss coordination ability and calculated various global reactivity descriptors. It found that these molecules showed potential coordination ability, varied chemical reactivity, and remarkable biological activities (Kumar & MisraNeeraj, 2014).
Biological Activity and Ligand-Protein Interactions
The biological activity and ligand-protein interactions of similar compounds were studied, focusing on benzothiazolinone acetamide analogs. Spectroscopic and quantum mechanical studies were conducted, along with modeling of ligand-protein interactions, indicating the compound's potential in various biological applications (Mary et al., 2020).
作用機序
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. Dysfunction of GlyT1 has been suggested to be involved in psychiatric disorders such as schizophrenia .
Mode of Action
The compound interacts with its target, GlyT1, by inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft, which can enhance the function of NMDA (N-methyl-D-aspartate) receptors. NMDA receptors are involved in learning and memory processes, and their dysfunction is associated with various neurological and psychiatric disorders.
Result of Action
The result of the compound’s action is an enhancement of NMDA receptor function due to increased glycine concentrations . This can potentially improve cognitive functions such as learning and memory. Moreover, by modulating the function of NMDA receptors, the compound may also have therapeutic potential for psychiatric disorders associated with NMDA receptor dysfunction, such as schizophrenia .
特性
IUPAC Name |
2-chloro-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OS.ClH/c1-9-2-4-16(5-3-9)7-10-8-18-12(14-10)15-11(17)6-13;/h8-9H,2-7H2,1H3,(H,14,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJZPPGXMVESMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)




![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)


